molecular formula C7H7ClFN B3039226 4-Chloro-2-fluoro-3-methylaniline CAS No. 1000590-85-1

4-Chloro-2-fluoro-3-methylaniline

Cat. No.: B3039226
CAS No.: 1000590-85-1
M. Wt: 159.59 g/mol
InChI Key: AMZYGCDRRKZPRM-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative. The specific steps may involve:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by halogenation under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

4-Chloro-2-fluoro-3-methylaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-fluoro-3-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

4-Chloro-2-fluoro-3-methylaniline is an aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of chlorine and fluorine substituents on the benzene ring, which significantly influence its chemical reactivity and biological properties.

The molecular formula of this compound is C₇H₈ClF N, and its structure includes:

  • A chlorine atom at the para position.
  • A fluorine atom at the ortho position.
  • A methyl group at the meta position relative to the amino group.

These substituents contribute to its lipophilicity and metabolic stability, crucial factors in drug design.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The primary mechanisms include:

Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, allowing it to react with nucleophiles such as DNA bases or proteins. This can lead to alterations in cellular functions and signaling pathways.

Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially modulating various biochemical pathways.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, compounds structurally related to this aniline derivative have shown significant antiproliferative activity against breast cancer (MCF7) and prostate cancer (PC3) cell lines, with IC50 values indicating effective growth inhibition .

Cell Line IC50 (µM) Activity
MCF725.72 ± 3.95Antiproliferative
PC345.2 ± 13.0Cytotoxicity

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, suggesting a potential role in treating infections .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effect of this compound derivatives on various cancer cell lines, reporting significant inhibition rates and a mechanism involving apoptosis induction in treated cells .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related anilines, demonstrating effectiveness against Staphylococcus aureus and Escherichia coli, indicating that similar structural modifications could enhance antimicrobial efficacy .

Properties

IUPAC Name

4-chloro-2-fluoro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZYGCDRRKZPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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